3-(2-Chlorophenyl)oxolane-3-carbonitrile

Description

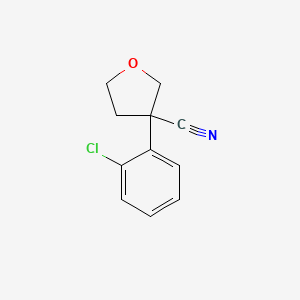

3-(2-Chlorophenyl)oxolane-3-carbonitrile is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 2-chlorophenyl group and a nitrile moiety.

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

3-(2-chlorophenyl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2 |

InChI Key |

RCCBBDHKDKLDLI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C#N)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)oxolane-3-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxirane derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)oxolane-3-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Chlorophenyl)oxolane-3-carbonitrile with structurally related compounds, emphasizing molecular features, biological activity, and physicochemical properties.

Structural Analogs with Chlorophenyl Substitutions

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (CAS: 31255-57-9)

- Structure : A pyridine ring substituted with a nitrile group and a 3-chlorophenethyl chain.

- Substitution at the 3-position of the chlorophenyl group vs. 2-position in the target compound, which may influence steric interactions and binding affinity .

- Applications : Used as an intermediate in the synthesis of antihistamines (e.g., loratadine impurities), highlighting the role of nitrile groups in drug metabolism .

2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole (CDFII)

- Structure : An indole core with a 2-chlorophenyl group, piperidine, and fluorine substituents.

- Key Differences: The indole system provides planar aromaticity, contrasting with the non-aromatic oxolane ring. Fluorine substitution enhances metabolic stability and membrane permeability compared to the nitrile group in the target compound .

- Activity : Demonstrates synergistic antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) when combined with carbapenems .

W1807 [(S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate]

- Structure : A dihydropyridine ring with ester functionalities and a 2-chlorophenyl group.

- Key Differences :

Key Observations :

- Substituent Position : 2-chlorophenyl groups (as in the target compound and CDFII) are associated with enhanced steric complementarity in enzyme binding pockets compared to 3-chlorophenyl analogs .

- Heterocyclic Core : Oxolane rings may confer conformational rigidity, whereas pyridine or indole systems enable π-π stacking interactions critical for target engagement .

- Functional Groups : Nitriles (sp hybridized carbon) act as hydrogen-bond acceptors, while esters (in W1807) or fluorine (in CDFII) modulate solubility and bioavailability .

Mechanistic Insights from Docking Studies

- Glycogen Phosphorylase Inhibition: Compounds like W1807 and ursolic acid analogs bind to an allosteric site via chlorophenyl and hydrophobic interactions.

- Antibacterial Activity : CDFII’s indole-chlorophenyl motif disrupts bacterial membrane proteins, suggesting that the target compound’s nitrile group could enhance electrophilic reactivity against microbial targets .

Biological Activity

3-(2-Chlorophenyl)oxolane-3-carbonitrile is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a chlorophenyl group attached to an oxolane ring, with a carbonitrile functional group. Its structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.63 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells. For instance, it has shown cytotoxic effects against human leukemia and breast cancer cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound against various cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| U-937 (Leukemia) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

These findings suggest that the compound exhibits significant cytotoxicity, particularly against leukemia and breast cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbonitrile group may interact with enzymes involved in cancer cell proliferation, leading to reduced cell viability.

- Apoptosis Induction : Flow cytometry analyses indicate that the compound triggers apoptosis in sensitive cancer cell lines by increasing caspase activity.

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MCF-7 cells, preventing progression through the cell cycle.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is essential:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(4-Chlorophenyl)oxolane-3-carbonitrile | 20.0 | Similar enzyme inhibition |

| 4-(2-Chlorophenyl)pyridine | 25.0 | Apoptosis induction |

| Benzonitrile | 30.0 | Less potent due to lack of oxolane structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.